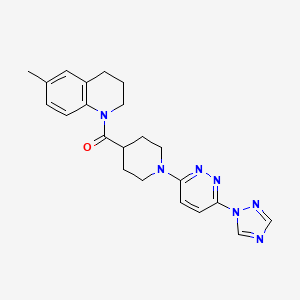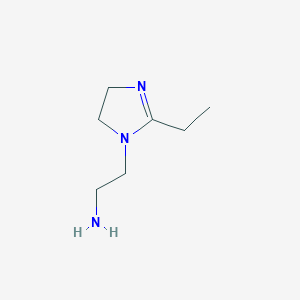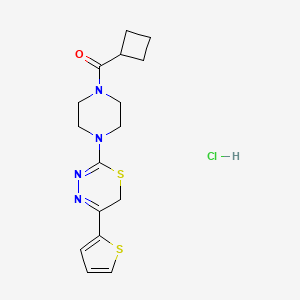![molecular formula C25H21N5O3 B2951285 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-49-2](/img/structure/B2951285.png)
3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3 and its molecular weight is 439.475. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
The triazoloquinazoline core of the compound is structurally similar to molecules that have shown promise in drug discovery . This core structure is known for its stability and ability to engage in hydrogen bonding, which is crucial for the interaction with biological targets. Research suggests that derivatives of this compound could be synthesized and screened for various biological activities, potentially leading to the development of new therapeutic agents.
Biological Imaging
Compounds with the triazoloquinazoline structure have been explored for their fluorescent properties, making them suitable for use in biological imaging . They can be used to create fluorescent probes that help in visualizing cellular processes, which is vital for understanding disease mechanisms and the effects of drugs at a cellular level.
Material Science
The robustness of the triazoloquinazoline framework allows for its incorporation into materials that require chemical stability. This could lead to the development of novel materials with specific optical or electronic properties, useful in various technological applications .
Environmental Monitoring
The sensitivity of the compound to specific environmental factors could be harnessed to develop sensors for environmental monitoring. These sensors could detect pollutants or changes in environmental conditions, contributing to efforts in environmental protection and sustainability .
Agricultural Chemistry
Derivatives of the compound could be synthesized to act as fungicides, bactericides, or herbicides. Their mode of action could be tailored to target specific pests or diseases, thereby improving crop protection and yield .
Supramolecular Chemistry
The ability of the compound to form stable structures through non-covalent interactions makes it a candidate for use in supramolecular chemistry. This field explores the assembly of complex structures from simpler components, which has implications in nanotechnology and the development of molecular machines .
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-33-19-10-7-17(8-11-19)22-23-27-25(32)20-12-9-18(15-21(20)30(23)29-28-22)24(31)26-14-13-16-5-3-2-4-6-16/h2-12,15,29H,13-14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKQMYVQITKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2951209.png)

![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)







![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2951222.png)
